4,5-Dihydro-2-propyloxazole
Overview
Description
“4,5-Dihydro-2-propyloxazole”, also known as “2-n-Propyl-2-oxazoline” or “2-Propyl-2-oxazoline”, is a chemical compound with the empirical formula C6H11NO . It is used in polymerization tools .
Molecular Structure Analysis
The molecular weight of “4,5-Dihydro-2-propyloxazole” is 113.16 . The SMILES string representation of its structure is CCCC1=NCCO1
. The InChI key for this compound is GXCJLVVUIVSLOQ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“4,5-Dihydro-2-propyloxazole” is a liquid at room temperature and should be stored at 2-8°C .
Scientific Research Applications
Drug Delivery Systems
Scientific Field
Biomedical Engineering
Application Summary
Poly (2-oxazoline)s, including 2-Propyl-2-oxazoline, have been used in the creation of drug delivery systems . Their water solubility, invisibility in organisms, and high functionalization possibilities make them suitable for this application .
Methods of Application
The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly (2-oxazoline)s products . These polymers can then be used to encapsulate drugs for delivery.
Results or Outcomes
The use of poly (2-oxazoline)s in drug delivery systems has shown promising results, with improved stability and biological properties compared to traditional materials .
Protein Modification
Scientific Field
Biochemistry
Application Summary
Poly (2-oxazoline)s have been applied in protein modification . The polymers can be used to alter the properties of proteins, enhancing their stability and functionality.
Methods of Application
The protein modification process involves attaching poly (2-oxazoline)s to proteins. The specifics of the process can vary depending on the protein and the desired modification.
Results or Outcomes
Protein modification with poly (2-oxazoline)s has been successful in improving the properties of proteins, opening up new possibilities in protein-based therapies .
Gene Carriers
Scientific Field
Genetics
Application Summary
Poly (2-oxazoline)s have been used as gene carriers . They can encapsulate and protect genetic material, facilitating its delivery to target cells.
Methods of Application
The gene carrier application involves incorporating genetic material into poly (2-oxazoline)s. The resulting complex can then be used to deliver the genes to cells.
Results or Outcomes
The use of poly (2-oxazoline)s as gene carriers has shown potential in genetic therapies, with promising results in preliminary studies .
Anti-Fouling Interface
Scientific Field
Material Science
Application Summary
Poly (2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces resist the accumulation of substances, making them useful in various applications.
Methods of Application
The creation of an anti-fouling interface involves applying a layer of poly (2-oxazoline)s to a surface. The specifics of the process can vary depending on the surface and the desired properties.
Results or Outcomes
Anti-fouling interfaces created with poly (2-oxazoline)s have demonstrated excellent resistance to fouling, improving the performance and lifespan of various materials .
Cell Sheet Engineering
Scientific Field
Tissue Engineering
Application Summary
Poly (2-oxazoline)s have been used in cell sheet engineering . They can facilitate the growth and organization of cells into sheets, which can be used in tissue engineering.
Methods of Application
In cell sheet engineering, cells are cultured on a layer of poly (2-oxazoline)s. The polymers promote the growth and organization of the cells into a sheet.
Results or Outcomes
Cell sheet engineering with poly (2-oxazoline)s has shown potential in tissue engineering, with promising results in the creation of functional tissue constructs .
Hydrogel Formation
Application Summary
Poly (2-oxazoline)s have been used to create hydrogels . These hydrogels can be used in various applications, including drug delivery and tissue engineering.
Methods of Application
The formation of a hydrogel involves cross-linking poly (2-oxazoline)s in the presence of water. The specifics of the process can vary depending on the desired properties of the hydrogel.
Results or Outcomes
Hydrogels created with poly (2-oxazoline)s have demonstrated excellent properties, including biocompatibility and tunable physical characteristics .
Stimuli-Responsive Materials
Application Summary
Poly (2-oxazoline)s have been used to create stimuli-responsive materials . These materials can respond to various environmental stimuli, such as temperature, light, magnetic fields, electric fields, and pH .
Methods of Application
The creation of stimuli-responsive materials involves incorporating poly (2-oxazoline)s into a material matrix. The specifics of the process can vary depending on the desired properties of the material .
Results or Outcomes
Stimuli-responsive materials created with poly (2-oxazoline)s have shown potential in personalized treatment, allowing for the creation of ‘smart’ polymer biomaterials .
Bioinks for 3D Bioprinting
Application Summary
Poly (2-oxazoline)s have been used in the formulation of bioinks for three-dimensional (3D) bioprinting . Their biocompatibility, chemical versatility, and robustness make them suitable for this application .
Methods of Application
The creation of bioinks involves incorporating poly (2-oxazoline)s into a liquid matrix. The resulting bioink can then be used in 3D bioprinting to create complex biological structures .
Results or Outcomes
Bioinks created with poly (2-oxazoline)s have demonstrated excellent properties, including biocompatibility and tunable physical characteristics, making them suitable for 3D bioprinting applications .
Next-Generation Drug Delivery Systems
Scientific Field
Pharmaceutical Sciences
Application Summary
Poly (2-oxazoline)s have been used to develop next-generation drug delivery systems . Their structural and functional diversity, and the high control and definition that the polymerization of oxazolines offers, make them a very attractive and versatile platform for this application .
Methods of Application
The creation of these drug delivery systems involves incorporating drugs into poly (2-oxazoline)s. The resulting complex can then be used to deliver the drugs to target cells .
Results or Outcomes
Next-generation drug delivery systems created with poly (2-oxazoline)s have shown potential in improving drug delivery efficiency and specificity .
Safety And Hazards
properties
IUPAC Name |
2-propyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCJLVVUIVSLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-74-6 | |
Record name | Oxazole, 4,5-dihydro-2-propyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25822-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00196992 | |
Record name | 4,5-Dihydro-2-propyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-propyloxazole | |
CAS RN |
4694-80-8 | |
Record name | 2-Propyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4694-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-2-propyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4694-80-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-2-propyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-propyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIHYDRO-2-PROPYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QLF7QC2Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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